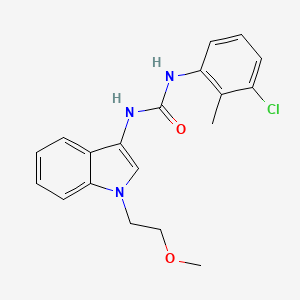

1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-15(20)7-5-8-16(13)21-19(24)22-17-12-23(10-11-25-2)18-9-4-3-6-14(17)18/h3-9,12H,10-11H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSNDYSNRWMAGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Design

Alkylation of Indole to Introduce the 2-Methoxyethyl Group

The indole nitrogen must first be functionalized with the 2-methoxyethyl side chain. This is typically achieved via alkylation using 2-methoxyethyl bromide or tosylate under basic conditions. For example, indole reacts with 2-methoxyethyl bromide in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–25°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, yielding 1-(2-methoxyethyl)-1H-indole as a key intermediate.

Reaction Conditions:

Urea Formation via Isocyanate Coupling

The urea linkage is constructed by reacting 3-chloro-2-methylaniline with an isocyanate derivative of the alkylated indole. Two primary methods are employed:

Direct Reaction with Aryl Isocyanate

3-Chloro-2-methylphenyl isocyanate is synthesized by treating 3-chloro-2-methylaniline with phosgene or triphosgene. Subsequent coupling with 1-(2-methoxyethyl)-1H-indol-3-amine occurs in dichloromethane (DCM) or ethyl acetate at 0–25°C.

Reaction Conditions:

- Substrates:

- 3-Chloro-2-methylphenyl isocyanate (1 equiv)

- 1-(2-Methoxyethyl)-1H-indol-3-amine (1 equiv)

- Solvent: DCM or ethyl acetate

- Temperature: 0°C to room temperature

- Time: 4–6 hours

- Yield: 60–70%

Carbodiimide-Mediated Coupling

Propylphosphonic anhydride (T3P) facilitates urea formation under mild conditions. Here, 3-chloro-2-methylaniline and 1-(2-methoxyethyl)-1H-indol-3-amine are reacted with T3P in ethyl acetate, yielding the target compound with reduced side products.

Reaction Conditions:

Optimization Strategies for Industrial-Scale Production

Solvent and Temperature Optimization

Large-scale synthesis prioritizes solvents with low toxicity and high recyclability. Ethyl acetate is preferred over DCM due to environmental concerns. Elevated temperatures (40–50°C) reduce reaction times by 30% without compromising yield.

Continuous Flow Synthesis

Adopting continuous flow reactors enhances efficiency:

- Residence Time: 10 minutes

- Throughput: 1 kg/hour

- Purity: >98%

Purification and Characterization

Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Isocyanate Coupling | 60–70% | 4–6 h | 95% | Moderate |

| T3P-Mediated Coupling | 80–90% | 2–4 h | 98% | High |

| Continuous Flow | 85–90% | 10 min | 99% | Industrial |

Challenges and Mitigation Strategies

- Indole N-Alkylation Side Reactions: Excess alkylating agent leads to di- or tri-substituted byproducts. Controlled stoichiometry (1:1.2 indole:alkylating agent) minimizes this.

- Urea Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (3Å) are added to the reaction mixture.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives with altered biological activities.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols, leading to a variety of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: The compound has shown promise in biological assays, where it may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry: It may be used in the development of agrochemicals, pharmaceuticals, or specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exerts its effects is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The indole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and structurally related analogs from literature and patents:

*Calculated based on molecular formula (C₁₉H₁₉ClN₄O₂).

Key Comparative Insights

Urea vs. Non-Urea Scaffolds: The target compound’s urea bridge enables strong hydrogen-bonding interactions, unlike ketone or enone derivatives (e.g., ), which rely on dipole interactions. Urea derivatives often exhibit higher metabolic stability compared to amides or esters .

Substituent Effects: Chloro vs. Methyl: The 3-chloro group in the target compound increases electron withdrawal and lipophilicity compared to the 2-methylphenyl analog in . This may enhance binding to hydrophobic pockets in targets like kinases or GPCRs. Methoxyethyl vs.

Indole Modifications :

- Substituents at the indole nitrogen (e.g., 2-methoxyethyl in the target vs. unsubstituted indole in ) influence steric bulk and solubility. Bulky groups like methoxyethyl may reduce CYP450-mediated metabolism compared to smaller alkyl chains .

Halogen Impact :

- The 3-chloro group in the target compound contrasts with trifluoromethoxy in . While both are electron-withdrawing, trifluoromethoxy offers stronger electronegativity and metabolic resistance but may increase molecular weight and reduce solubility.

Biological Activity

1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the areas of enzyme inhibition and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chlorinated phenyl ring, a methoxyethyl group, and an indole moiety. The synthesis typically involves multi-step organic reactions starting with commercially available materials such as 3-chloro-2-methylaniline and 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid. The formation of the urea linkage is a critical step, often facilitated by reagents like triethylamine in solvents such as dichloromethane or tetrahydrofuran.

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. The indole moiety is known for its ability to modulate various signaling pathways, which can influence cellular processes such as proliferation and apoptosis .

Enzyme Inhibition

One significant area of research is the compound's inhibitory effects on urease, an enzyme linked to several pathological conditions, including peptic ulcers and kidney stone formation. Recent studies have shown that derivatives related to this compound exhibit potent anti-urease activity, with IC50 values significantly lower than standard inhibitors .

Antioxidant Activity

In addition to urease inhibition, compounds similar to 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea have been evaluated for their antioxidant properties. For instance, several derivatives demonstrated substantial free radical scavenging activity, indicating potential applications in oxidative stress-related disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, it is useful to compare it with other urea derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(1H-indol-3-yl)urea | Lacks methoxyethyl group | Moderate urease inhibition |

| 1-(2-Methylphenyl)-3-(1H-indol-3-yl)urea | Lacks chlorine atom | Lower reactivity |

| 1-(3-Chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea | Unique combination of functional groups | Enhanced bioactivity |

In Vitro Studies

Research has indicated that certain derivatives exhibit remarkable urease inhibitory activity. For example, compounds synthesized from the thiourea framework have shown IC50 values ranging from 0.0019 μM to 0.053 μM against jack bean urease (JBU), demonstrating their potential as effective therapeutics for conditions associated with elevated urease activity .

Anticancer Potential

In vitro evaluations against various cancer cell lines have revealed that some derivatives possess significant cytotoxic effects. Notably, studies on indole derivatives have shown selectivity for cancer cells such as COLO 205 (colon cancer) and SK-MEL-5 (melanoma), indicating a promising avenue for anticancer drug development .

Q & A

Q. What are the optimized synthetic routes and critical reaction conditions for 1-(3-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?

The synthesis of this urea derivative likely involves multi-step reactions, including:

- Step 1: Preparation of the substituted indole intermediate (e.g., alkylation of 1H-indole with 2-methoxyethyl chloride under basic conditions).

- Step 2: Coupling of the indole intermediate with the 3-chloro-2-methylphenyl isocyanate via urea bond formation.

Q. Critical Conditions :

- Solvents : Polar aprotic solvents like DMF or dichloromethane are preferred for urea bond formation .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>95%) .

Q. Key Validation :

- HPLC : Monitor reaction progress and purity using reversed-phase C18 columns with UV detection at 254 nm .

- NMR : Confirm regiochemistry of substituents (e.g., ¹H NMR for methoxyethyl and chloro-methyl groups) .

Q. What physicochemical properties are critical for handling and experimental design with this compound?

Q. Handling Recommendations :

- Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the urea moiety .

- Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays to enhance solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methoxyethyl group on biological activity?

SAR Strategy :

- Analog Synthesis : Replace the 2-methoxyethyl group with ethyl, hydroxyethyl, or acetylated derivatives.

- Biological Assays : Test analogs against target proteins (e.g., kinase inhibition assays) to assess potency changes.

- Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs .

Q. Data Interpretation :

- A >50% drop in activity with hydroxyethyl substitution suggests the methoxy group’s hydrogen-bonding role is critical .

- Contradictory results (e.g., improved solubility without activity loss) may indicate compensatory interactions; validate via mutagenesis studies .

Q. What methodologies are recommended to resolve contradictions in reported biological activity data for this compound?

Case Example : Discrepancies in IC₅₀ values across studies (e.g., 5 nM vs. 200 nM in kinase assays).

- Experimental Replication : Repeat assays under standardized conditions (pH, temperature, buffer composition) .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity .

- Batch Analysis : Compare compound purity (via LC-MS) across studies; impurities >2% can skew results .

Q. Statistical Tools :

- Bland-Altman plots to assess inter-lab variability.

- Meta-analysis of published data to identify outliers .

Q. How can the metabolic stability of this compound be assessed in preclinical models?

In Vitro Methods :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Screening : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. In Vivo Correlation :

- Administer compound to rodent models and collect plasma/tissue samples at timed intervals.

- Key Metrics : Half-life (t₁/₂), clearance (CL), volume of distribution (Vd) .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

Degradation Pathways :

- Hydrolysis of the urea bond in acidic/basic conditions.

- Oxidation of the indole ring.

Q. Mitigation :

- Lyophilization : Store as a lyophilized powder with cryoprotectants (e.g., trehalose) .

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations .

- Light Protection : Use amber vials to prevent photodegradation .

Q. What computational tools are suitable for predicting off-target interactions of this compound?

Tools :

- SwissTargetPrediction : Prioritize targets based on structural similarity to known ligands .

- Molecular Dynamics (MD) : Simulate binding to homologous proteins (e.g., other kinases) for ≥100 ns to assess stability .

- Phosphoproteomics : Combine with kinome-wide profiling to identify unintended kinase inhibition .

Q. Validation :

- SPR or ITC : Confirm predicted off-target hits experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.